N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
Description
N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is an ethanediamide derivative characterized by two distinct substituents:
- N-terminal group: A 5-chloro-2-methoxyphenyl moiety, which confers aromaticity, electron-withdrawing properties (via the chlorine atom), and hydrogen-bonding capacity (via the methoxy group).
- N'-terminal group: A (1-hydroxycyclohex-2-en-1-yl)methyl substituent, introducing a cyclohexene ring with a hydroxyl group at position 1 and a methylene bridge. This group likely enhances conformational rigidity compared to linear alkyl chains.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-23-13-6-5-11(17)9-12(13)19-15(21)14(20)18-10-16(22)7-3-2-4-8-16/h3,5-7,9,22H,2,4,8,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMIUKDLRBYGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide, also referred to by its CAS number 2097901-17-0, is a compound of interest in various biological studies due to its unique structural properties and potential applications in pharmacology and agrochemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is with a molecular weight of approximately 310.77 g/mol. The compound features a chloro-substituted methoxyphenyl moiety and a hydroxycyclohexenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 310.77 g/mol |
| CAS Number | 2097901-17-0 |
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the chloro and methoxy groups can enhance the lipophilicity of the molecule, potentially improving membrane penetration and leading to increased antimicrobial efficacy against various bacterial strains.
2. Anticancer Potential
Studies have shown that derivatives of phenylurea compounds can inhibit cell proliferation in cancer cell lines. The presence of the hydroxycyclohexenyl group may contribute to this activity by interfering with cellular signaling pathways associated with tumor growth.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation by Jones et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer models. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
In Vitro Studies
In vitro assays have shown that N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide interacts with specific molecular targets involved in cell signaling pathways. For example, it has been reported to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The chloro group is essential for enhancing biological activity, while modifications to the hydroxycyclohexenyl moiety can significantly alter potency and selectivity against different biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethanediamides and acetamides, which vary in substituent groups and functional motifs. Below is a comparative analysis based on structural and molecular features:
Table 1: Structural and Molecular Comparison of Ethanediamides and Related Compounds
Key Findings:
Substituent-Driven Properties :
- The cyclohexenylmethyl group in the target compound distinguishes it from analogs like N-(5-chloro-2-methoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide , which features a flexible hydroxypropyl chain. This rigidity may influence binding specificity or metabolic stability .
- Indole-piperazine derivatives (e.g., the compound in ) exhibit structural motifs common in neurotransmitter analogs, suggesting divergent biological targets compared to the cyclohexenyl variant .
Functional Group Impact :
- Chloro and methoxy groups are conserved across many analogs (e.g., alachlor, compounds) and are associated with enhanced lipophilicity and membrane permeability .
- Hydroxyl groups (e.g., in the target compound and derivatives) improve water solubility and hydrogen-bonding capacity, critical for target engagement in drug design .
Structural vs. Acetamide Derivatives: Ethanediamides (oxalamides) like the target compound feature a C₂N₂O₂ backbone, enabling dual hydrogen-bonding sites. In contrast, acetamides (e.g., alachlor) have a simpler C₂H₄ClNO backbone, often associated with herbicidal rather than pharmaceutical applications .
Research Implications and Gaps
- Computational Modeling : Tools like SHELX () could refine the target compound’s crystal structure to elucidate conformational preferences .
- Biological Screening: No direct activity data exists for the target compound in the provided evidence. Prioritizing assays against enzymes (e.g., kinases, proteases) or pathogens is recommended, leveraging structural parallels to known bioactive amides .
- Synthetic Challenges : The cyclohexenylmethyl group may pose synthetic hurdles due to stereochemical complexity, necessitating optimized protocols for scalable production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
